molecular formula C17H24N4O4S B8079640 Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B8079640
M. Wt: 380.5 g/mol
InChI Key: NVTPSARAIWTPCS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b][1,3,4]thiadiazole core, a piperidine ring, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3,4]thiadiazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The final step involves esterification to introduce the ethyl ester group .

Chemical Reactions Analysis

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[2,1-b][1,3,4]thiadiazole core, depending on the reaction conditions and reagents used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3,4]thiadiazole core is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The piperidine ring and the Boc-protected amine group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can be compared to other compounds with similar structural motifs, such as:

Properties

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-5-24-14(22)12-10-21-15(18-12)26-13(19-21)11-7-6-8-20(9-11)16(23)25-17(2,3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPSARAIWTPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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